3,4,5,6-tetrahydro-4-methyl-2-Pyrimidinamine
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Overview
Description
3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine is a heterocyclic organic compound with the molecular formula C6H12N2 It is a derivative of pyrimidine, characterized by a tetrahydro structure with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-diaminobutane with formic acid, followed by cyclization to form the desired pyrimidine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidines .
Scientific Research Applications
3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
- 4-Methyl-3,4,5,6-tetrahydropyridin-2-amine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 2-Imino-4-methylpiperidine
Comparison: 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine is unique due to its specific substitution pattern and tetrahydro structure. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
784137-12-8 |
---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C5H11N3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H3,6,7,8) |
InChI Key |
FXCZIQLITKAYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C(N1)N |
Origin of Product |
United States |
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